molecular formula C18H19N3O B5110775 n-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide

n-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide

Cat. No.: B5110775
M. Wt: 293.4 g/mol
InChI Key: FJEMNXBMAORPGX-UHFFFAOYSA-N
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Description

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a versatile structure that can be modified to produce a wide range of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide typically involves the reaction of 2-aminopyridine with an appropriate bromoketone under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method attractive for laboratory synthesis.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using similar reaction conditions but with optimizations to improve yield and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and application in different fields.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-3-10-18(22)19-15-8-6-7-14(12-15)16-13-21-11-5-4-9-17(21)20-16/h4-9,11-13H,2-3,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEMNXBMAORPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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